molecular formula C6H13N3 B8794387 7-hydrazinyl-3,4,5,6-tetrahydro-2H-azepine

7-hydrazinyl-3,4,5,6-tetrahydro-2H-azepine

Cat. No. B8794387
M. Wt: 127.19 g/mol
InChI Key: ZCFIBBHEABFENN-UHFFFAOYSA-N
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Patent
US04550169

Procedure details

A 22.5 g portion 7-methoxy-3,4,5,6-tetrahydro-2H-azepine was reacted with 11.3 g of hydrazine hydrate in 200 ml of ethanol by the procedure of Example 9, giving the desired intermediate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][N:9]=1.O.[NH2:11][NH2:12]>C(O)C>[NH:11]([C:3]1[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][N:9]=1)[NH2:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1CCCCCN1
Name
Quantity
11.3 g
Type
reactant
Smiles
O.NN
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N(N)C=1CCCCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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